2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide
Description
2-Chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a fused cyclopenta[d]thiazole ring system and an isobutyl substituent at the 5-position of the thiazole core. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, as thiazoles are known for their roles in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C14H16ClN3OS2 |
|---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H16ClN3OS2/c1-7(2)6-10-11(17-13(15)20-10)12(19)18-14-16-8-4-3-5-9(8)21-14/h7H,3-6H2,1-2H3,(H,16,18,19) |
InChI Key |
OGEISSLRYKKGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=NC3=C(S2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a chlorinating agent. The process may include steps such as cyclization, chlorination, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thiazole ring to form dihydrothiazoles.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic substitution using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally related thiazole carboxamides from the provided evidence:
Hypothesized Properties Based on Computational Analysis
a. Electronic and Steric Effects
- Target Compound: The cyclopenta[d]thiazole ring likely reduces conformational flexibility, improving target binding through pre-organization.
- BP 27384 : The hydroxyethyl-piperazinyl group introduces polarity (predicted LogP ~2.8), which may improve solubility but reduce passive diffusion. AutoDock4 simulations suggest moderate binding affinity due to side-chain flexibility .
- However, steric bulk may limit binding to shallow receptor pockets .
b. Binding Affinity Predictions
Using AutoDock4 , the target compound’s rigid structure may achieve higher docking scores compared to analogues with flexible sidechains (e.g., BP 27384). The isobutyl group could occupy hydrophobic subpockets in enzymes like kinases, while the chloro atom participates in halogen bonding.
Research Findings and Limitations
Computational Insights
Limitations
- No experimental data (e.g., IC50, solubility) are available for the target compound in the provided evidence. Predictions rely on structural analogs and computational tools.
- Compounds like BP 27384 and Compound 89 have documented synthetic routes but lack explicit bioactivity data, limiting direct comparison.
Recommendations for Further Study
Experimental Validation : Conduct enzymatic assays (e.g., kinase inhibition) and solubility studies to validate computational predictions.
SAR Expansion : Synthesize derivatives with varying R1/R2 groups (e.g., replacing isobutyl with cyclopropyl or polar groups) to refine structure-activity relationships.
Advanced Simulations : Use hybrid QM/MM methods with Multiwfn to explore electron-density topology and reaction mechanisms.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide?
Methodological Answer:
Acylation reactions involving chloroacetyl chloride (as in ) can be adapted for synthesizing the carboxamide backbone. Key steps include:
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Yield Optimization: Control reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride).
- Purity Validation: Employ HPLC with a C18 column (UV detection at 254 nm) to confirm >95% purity .
Advanced: How can contradictions between computational binding affinity predictions and experimental assay results for this compound be resolved?
Methodological Answer:
Discrepancies may arise from rigid-receptor docking approximations. To address this:
- Flexible Docking: Use AutoDock4 ( ) with side-chain flexibility in the receptor’s binding pocket.
- Cross-Docking Validation: Test the compound against homologous protein structures (e.g., cyclopenta-thiazole-binding enzymes) to assess pose consistency.
- Solvent Effects: Incorporate explicit water molecules in molecular dynamics (MD) simulations post-docking to evaluate hydration effects on binding .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1630 cm⁻¹, C-Cl at ~730 cm⁻¹) as seen in .
- NMR Analysis: Use DMSO-d6 to resolve cyclopenta-thiazole protons (δ 2.5–3.5 ppm) and isobutyl groups (δ 1.0–1.5 ppm).
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion).
- HPLC: Reverse-phase chromatography to assess purity and stability under acidic/basic conditions .
Advanced: How can electron density topology analysis inform the reactivity of this compound?
Methodological Answer:
- Multiwfn Software ( ): Calculate the Laplacian of electron density (∇²ρ) to identify nucleophilic/electrophilic regions.
- Electrostatic Potential (ESP) Mapping: Visualize ESP surfaces to predict sites for hydrogen bonding (e.g., carbonyl group) or halogen interactions (C-Cl).
- Bond Order Analysis: Quantify bond critical points (BCPs) to assess stability of the cyclopenta-thiazole ring .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Target thiazole-sensitive enzymes (e.g., cyclooxygenase-2) using fluorescence-based activity kits.
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.
- Dose-Response Curves: Apply 4-parameter logistic models to quantify potency .
Advanced: How to design an environmental impact study for this compound?
Methodological Answer:
Adopt the framework from :
- Environmental Partitioning: Measure log Kow (octanol-water coefficient) via shake-flask method.
- Biotic Degradation: Use OECD 301B tests to assess microbial degradation in soil/water.
- Ecotoxicity: Conduct Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .
Advanced: How can conformational analysis improve structure-activity relationship (SAR) studies?
Methodological Answer:
- Torsional Angle Scanning: Use Gaussian or ORCA to explore rotational barriers of the isobutyl group.
- QM/MM Hybrid Methods: Combine quantum mechanics (for the ligand) and molecular mechanics (for the protein) to model binding poses.
- Pharmacophore Mapping: Align low-energy conformers with active analogs to identify critical pharmacophoric features .
Basic: What computational tools are recommended for predicting solubility and bioavailability?
Methodological Answer:
- Solubility Prediction: Use Abraham solvation parameters with software like ACD/Percepta.
- Lipinski’s Rule of Five: Evaluate molecular weight (<500 Da), log P (<5), hydrogen bond donors/acceptors.
- PAMPA Assay Simulation: Predict intestinal permeability via in silico models (e.g., SwissADME) .
Advanced: How to address discrepancies in thermal stability data during DSC analysis?
Methodological Answer:
- Controlled Heating Rates: Use 10°C/min in DSC to avoid overlapping endothermic events.
- Mass Spectrometry Coupling: Pair DSC with TGA-MS to identify decomposition products (e.g., HCl release from C-Cl cleavage).
- Crystalline vs. Amorphous Phases: Compare XRD patterns of pre- and post-degradation samples .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models: Silence putative targets (e.g., thiazole-binding proteins) to confirm on-target effects.
- Thermal Proteome Profiling (TPP): Monitor protein stability shifts in cell lysates upon compound treatment.
- Metabolomics: Use LC-MS to track downstream metabolite changes (e.g., ATP levels in energy pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
